molecular formula C29H34N4O B11532584 2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312265-62-6

2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11532584
CAS No.: 312265-62-6
M. Wt: 454.6 g/mol
InChI Key: XGZOARBILMGPGS-UHFFFAOYSA-N
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Description

2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes multiple functional groups such as an amino group, a diethylamino group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Catalyst: Acidic catalysts like acetic acid or p-toluenesulfonic acid

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and solvents that are easier to recycle can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and diethylamino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into an amine or an aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the diethylamino group is particularly significant for its interaction with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with various biological pathways makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The carbonitrile group can also participate in nucleophilic addition reactions, modifying the function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methylphenyl)thiazole
  • 2-Amino-4-(4-chlorophenyl)thiazole
  • 2-Amino-4-(4-nitrophenyl)thiazole

Uniqueness

Compared to these similar compounds, 2-Amino-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the diethylamino group and the hexahydroquinoline core

Properties

CAS No.

312265-62-6

Molecular Formula

C29H34N4O

Molecular Weight

454.6 g/mol

IUPAC Name

2-amino-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C29H34N4O/c1-6-32(7-2)21-14-10-20(11-15-21)26-23(18-30)28(31)33(22-12-8-19(3)9-13-22)24-16-29(4,5)17-25(34)27(24)26/h8-15,26H,6-7,16-17,31H2,1-5H3

InChI Key

XGZOARBILMGPGS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)C)N)C#N

Origin of Product

United States

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